molecular formula C10H14O3 B8665145 5-(Tetrahydrofuran-3-yl)cyclohexane-1,3-dione

5-(Tetrahydrofuran-3-yl)cyclohexane-1,3-dione

Cat. No. B8665145
M. Wt: 182.22 g/mol
InChI Key: HXYZIBUCVTTXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tetrahydrofuran-3-yl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Tetrahydrofuran-3-yl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tetrahydrofuran-3-yl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Tetrahydrofuran-3-yl)cyclohexane-1,3-dione

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-(oxolan-3-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C10H14O3/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h7-8H,1-6H2

InChI Key

HXYZIBUCVTTXOS-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2CC(=O)CC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl malonate (6.50 ml, 43 mmol) is added dropwise to a cooled (ice-bath) solution of sodium (1.07 g, 46 mmol) in anhydrous ethanol (60 ml) and once the addition is complete the cooling bath is removed and the reaction mixture is stirred at room temperature for 25 minutes. The mixture is cooled in an ice bath and a solution of 4-(tetrahydrofuran-3-yl)-3-buten-2-one (5.0 g, 36 mmol) in ethanol (30 ml) is added dropwise. Once the addition is complete the cooling bath is removed and the reaction mixture is stirred at room temperature for 19 hours. The reaction mixture is acidified to pH 3 by dropwise addition of 2M aqueous hydrochloric acid, water added to dissolve any precipitate formed and the reaction mixture is extracted into dichloromethane. The organic extracts are dried over anhydrous magnesium sulphate, filtered and the filtrate is concentrated in vacuo to afford a yellow oil which is taken up in isopropanol (35 ml) and a 2M aqueous solution of sodium hydroxide (100 ml) is added. The reaction mixture is stirred at room temperature for 20 hours. The reaction mixture is concentrated in vacuo to remove isopropanol then heated to 70° C. A solution of 2M aqueous hydrochloric acid is added carefully until the reaction mixture reached pH 1. The reaction mixture is heated for 1½ hours at 70° C., then cooled to room temperature, diluted with water and the product is extracted into ethyl acetate. The organic extracts are combined, dried over anhydrous magnesium sulphate, filtered and the filtrate is concentrated in vacuo to give 5-(tetrahydrofuran-3-yl)cyclohexane-1,3-dione as a yellow solid.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five

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